Cas no 16054-93-6 (2-Phenyl-4H-pyrido1,2-apyrimidin-4-one)

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold with a phenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid, planar conformation enhances binding affinity in molecular interactions, particularly in the development of kinase inhibitors and other biologically active agents. The compound's stability and synthetic versatility allow for further functionalization, enabling tailored modifications for specific applications. Its well-defined crystalline form ensures consistent purity, critical for reproducibility in experimental and industrial settings. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships in drug discovery.
2-Phenyl-4H-pyrido1,2-apyrimidin-4-one structure
16054-93-6 structure
Product Name:2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
CAS No:16054-93-6
MF:C14H10N2O
MW:222.24200296402
MDL:MFCD06637703
CID:50302
PubChem ID:291529
Update Time:2025-05-23

2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2-phenylpyrido[1,2-a]pyrimidin-4-one
    • 2-Phenyl-4H-pyrido< 1,2-a> pyrimidin-4-on
    • 2-Phenyl-4H-pyrido< 1.2-a> pyrimidin-4-on
    • 2-Phenyl-pyrido[1,2-a]pyrimidin-4-on
    • 2-phenyl-pyrido[1,2-a]pyrimidin-4-one
    • 4h-pyrido[1,2-a]pyrimidin-4-one, 2-phenyl-
    • a]pyrimidin-4-one
    • AC1L6G2J
    • AC1Q6BXB
    • CHEMBL241975
    • CTK4D0487
    • NSC156830
    • SureCN1659994
    • CS-0324254
    • SCHEMBL1659994
    • LS-05489
    • 16054-93-6
    • NSC-156830
    • DTXSID60303120
    • BDBM50221753
    • MFCD06637703
    • AKOS015831073
    • 2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
    • MDL: MFCD06637703
    • Inchi: 1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H
    • InChI Key: VAKQBHALQXEEAG-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=CC=CC=2)N=C2C=CC=CN21

Computed Properties

  • Exact Mass: 146.04808
  • Monoisotopic Mass: 222.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: 396.9°Cat760mmHg
  • Flash Point: 193.8°C
  • Refractive Index: 1.64
  • PSA: 32.67
  • LogP: 2.36150

2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Security Information

  • HazardClass:IRRITANT

2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>

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2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:16054-93-6)2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
Order Number:A1177363
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):269.0
Email:sales@amadischem.com

Additional information on 2-Phenyl-4H-pyrido1,2-apyrimidin-4-one

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 16054-93-6): A Comprehensive Overview

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known by its CAS registry number 16054-93-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of pyridopyrimidones, which are characterized by their fused pyridine and pyrimidine rings. The structure of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one features a phenyl group attached to the second position of the pyridopyrimidine system, contributing to its unique chemical properties and potential applications.

The synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions, often leveraging methodologies such as cyclization and condensation reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes to this compound, making it more accessible for research and development purposes. For instance, researchers have explored the use of microwave-assisted synthesis to expedite the formation of the pyridopyrimidine core structure, which is a critical step in constructing this compound.

From a structural perspective, 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a rigid aromatic framework with conjugated π-systems. This feature not only imparts stability to the molecule but also contributes to its electronic properties. The phenyl group at the second position introduces additional conjugation and can influence the molecule's reactivity and solubility. Recent studies have utilized computational chemistry techniques, such as density functional theory (DFT), to analyze the electronic distribution and reactivity of this compound. These studies have revealed that the compound's aromaticity plays a pivotal role in its interactions with biological systems and other molecules.

In terms of applications, 2-Phenyl-4H-pyrido[1,2-a]pyrimidinone has shown promise in several areas. One of the most notable applications is in pharmacology, where it has been investigated as a potential lead compound for drug development. Researchers have explored its ability to modulate various biological targets, including kinases and proteases. For example, recent studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it particularly attractive for central nervous system-related therapies.

Beyond pharmacology, 2-Phenyl-pyrido[1,2-a]pyrimidinone has also found applications in materials science. Its rigid structure and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. For instance, researchers have explored its potential as a building block for light-emitting diodes (LEDs) and photovoltaic materials. Recent advancements in this field have highlighted how modifying the substituents on the pyridopyrimidine core can fine-tune its electronic properties for specific applications.

Another area where CAS No. 16054-93-6 has shown potential is in catalysis. The compound's ability to act as a ligand or catalyst precursor has been explored in various organometallic reactions. Recent studies have demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions. This property could be particularly valuable in industrial settings where efficient and sustainable chemical processes are highly sought after.

Despite its numerous applications, there are challenges associated with the use of 2-phenoxy-pyrido[1,2-a]pyrimidinone. One key challenge is optimizing its bioavailability while maintaining its stability under physiological conditions. Researchers are actively exploring strategies such as prodrug design and nanoparticle encapsulation to address these issues. Additionally, understanding the long-term toxicity profile of this compound remains an area of active investigation.

In conclusion, CAS No 16054936, or 2-phenoxy-pyrido[1,a]-pyrimidone, represents a versatile heterocyclic compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an intriguing subject for both fundamental research and applied development efforts.

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Amadis Chemical Company Limited
(CAS:16054-93-6)2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
A1177363
Purity:99%
Quantity:1g
Price ($):269.0
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